BenchChemオンラインストアへようこそ!

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide

HDAC6 inhibition epigenetic probe pyrrole amide SAR

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251633-05-2) is a synthetic pyrrole amide derivative with a molecular formula of C₁₅H₁₆F₂N₂O and a molecular weight of 278.3 g/mol. The compound belongs to a broader class of pyrrolic amide compounds that have been patented as histone deacetylase (HDAC) inhibitors, and its structural framework—a butanamide chain linking a 2,6-difluorobenzyl group to an N-substituted pyrrole ring—places it within a chemical series investigated for epigenetic modulation applications.

Molecular Formula C15H16F2N2O
Molecular Weight 278.303
CAS No. 1251633-05-2
Cat. No. B2651715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
CAS1251633-05-2
Molecular FormulaC15H16F2N2O
Molecular Weight278.303
Structural Identifiers
SMILESC1=CN(C=C1)CCCC(=O)NCC2=C(C=CC=C2F)F
InChIInChI=1S/C15H16F2N2O/c16-13-5-3-6-14(17)12(13)11-18-15(20)7-4-10-19-8-1-2-9-19/h1-3,5-6,8-9H,4,7,10-11H2,(H,18,20)
InChIKeyVFPKJEBZPFHOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251633-05-2) – Class, Characteristics, and Sourcing Context


N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251633-05-2) is a synthetic pyrrole amide derivative with a molecular formula of C₁₅H₁₆F₂N₂O and a molecular weight of 278.3 g/mol . The compound belongs to a broader class of pyrrolic amide compounds that have been patented as histone deacetylase (HDAC) inhibitors, and its structural framework—a butanamide chain linking a 2,6-difluorobenzyl group to an N-substituted pyrrole ring—places it within a chemical series investigated for epigenetic modulation applications [1]. The compound is commercially catalogued by multiple research chemical suppliers but has not yet advanced to clinical development stages, positioning it primarily as a research tool and early-stage pharmaceutical intermediate.

Procurement Risk Alert: Why Generic Substitution of N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide Without Structural Verification Threatens Experimental Reproducibility


Direct substitution of N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide with superficially similar pyrrole amides—such as the pyrazole analog N-(2,6-difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide (CAS 1574352-69-4) or the benzothiazole analog N-(1,3-benzothiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251558-01-6)—is not scientifically valid. The 2,6-difluorobenzyl motif introduces a unique combination of electron-withdrawing effects and steric constraints that directly modulate target binding kinetics and metabolic stability, while the pyrrole ring contributes hydrogen-bonding and π-stacking interactions that are geometry-dependent [1]. Evidence from the HitGen HDAC inhibitor patent family demonstrates that even minor substitutions on the amide nitrogen or heterocyclic ring produce pronounced shifts in deacetylase inhibitory activity across HDAC isoforms, meaning that analog swapping without matched pharmacological profiling yields non-interchangeable functional outcomes [2].

Quantitative Differentiation Evidence for N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide: Comparator-Based Performance Data for Informed Selection


HDAC6 Inhibitory Activity: N-(2,6-Difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide vs. Structurally Related Pyrrole Amide Analogs

This compound exhibits measured HDAC6 inhibitory activity in recombinant human enzyme assays, providing a baseline for intraseries comparison. While the specific compound's IC₅₀ is reported as 3,350 nM—indicating modest potency [1]—the patent exemplified compound within the same pyrrolic amide class (Formula I, US 10,266,489) is described as having 'high deacetylase inhibitory viability' [2], suggesting that structural optimization around the butanamide linker and benzyl substitution pattern can yield substantial potency gains. This creates a defined SAR landscape for procurement decisions: the present compound serves as a validated starting scaffold for medicinal chemistry optimization, whereas a more potent analog would be required for direct pharmacological probing of HDAC6-mediated pathways.

HDAC6 inhibition epigenetic probe pyrrole amide SAR

Structural Differentiation: 2,6-Difluorobenzyl Motif vs. Unsubstituted or Mono-Fluorinated Benzyl Analogs in HDAC-Targeted Pyrrole Amides

The 2,6-difluorobenzyl substitution pattern on the amide nitrogen distinguishes this compound from analogs bearing unsubstituted benzyl, 4-fluorobenzyl, or 2-chloro-6-fluorobenzyl groups. In thieno[3,2-b]pyrrole[3,2-d]pyridazinone HDAC inhibitors, a closely related scaffold, the 2,6-difluorobenzyl substituent yielded an IC₅₀ of 0.025 μM, compared to 0.040 μM for the 2-chloro-6-fluorobenzyl analog—a 1.6-fold potency advantage [1][2]. While direct translation to the butanamide-linked pyrrole series requires verification, this class-level SAR evidence demonstrates that the symmetric 2,6-difluoro substitution pattern consistently enhances target binding affinity relative to mixed halogen or mono-fluorinated congeners, likely through optimized fluorine-mediated hydrophobic contacts and conformational restriction [1].

fluorine substitution metabolic stability target engagement 2,6-difluorobenzyl pharmacophore

Pyrrole vs. Pyrazole Heterocyclic Core in Butanamide-Linked HDAC Inhibitors: Impact on Target Selectivity Profile

A critical structural comparator is N-(2,6-difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide (CAS 1574352-69-4), which substitutes a pyrazole ring for the pyrrole ring at the butanamide terminus . The pyrrole-to-pyrazole replacement introduces an additional endocyclic nitrogen atom, altering both hydrogen-bond acceptor capacity and electronic distribution along the heterocycle. In the broader HDAC inhibitor literature, pyrrole-containing chemotypes (classified as (1H)-pyrroles) have been characterized as a distinct subfamily of HDAC inhibitors, demonstrated to be powerful inducers of histone H3 and H4 acetylation through computational modeling of class-I human HDACs; pyrazole-based analogs, while structurally related, engage a different pharmacophore geometry that alters isoform selectivity [1]. For researchers requiring consistent epigenetic modulation across histone substrates, the pyrrole core provides a mechanistically validated scaffold distinct from the pyrazole analog.

pyrrole heterocycle pyrazole analog HDAC isoform selectivity heterocycle SAR

Pyrrole Amide Scaffold Validation for Anticancer Cell-Based Screening: HDAC-Dependent vs. HDAC-Independent Cytotoxicity Profiles

The pyrrole amide compound class disclosed in the HitGen patent family has been specifically evaluated for inhibitory activity against various liver cancer cell lines, demonstrating differential cytotoxicity profiles that distinguish HDAC-mediated antiproliferative effects from off-target toxicity [1]. The patent specification states that the novel compounds exhibit 'good inhibitory activity against different liver cancer cells,' establishing this chemotype as a viable starting point for oncology probe development. In contrast, structurally related pyrrole amide compounds lacking the 2,6-difluorobenzyl motif (e.g., N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide) are reported to target acetylcholinesterase (AChE) rather than HDACs, highlighting how the benzylamide substitution pattern critically determines biological target engagement [2]. This target-switching phenomenon underscores that the 2,6-difluorobenzyl group is not merely a pharmacokinetic handle but a target-specificity determinant.

anticancer screening liver cancer cells HDAC inhibitor pyrrole amide cytotoxicity

Application Scenarios for N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide: Evidence-Based Procurement Guidance


HDAC6 Biochemical Assay Development and Chemical Probe Validation

With a measured HDAC6 IC₅₀ of 3.35 μM, this compound is well-suited as a moderate-activity reference inhibitor for developing and validating recombinant HDAC6 biochemical assays. Its established potency provides a reproducible benchmark against which novel HDAC6 inhibitors can be compared, while its structural relationship to higher-potency patent-exemplified compounds makes it a valuable tool for calibrating assay sensitivity and dynamic range [1].

Structure-Activity Relationship (SAR) Expansion Around the Pyrrole Amide HDAC Inhibitor Scaffold

The compound's defined substituent pattern—2,6-difluorobenzyl on the amide nitrogen, pyrrole on the butanamide terminus—establishes a baseline scaffold for systematic SAR studies. The 1.6-fold potency advantage of the 2,6-difluorobenzyl group observed in related thieno-pyrrole HDAC inhibitors [1] provides a quantitative hypothesis for testing whether this advantage translates to the butanamide-linked series, enabling rational design of more potent analogs.

Differentiation Between HDAC-Targeted and Acetylcholinesterase-Targeted Pyrrole Amide Chemotypes

For research programs that require clean pharmacological tool compounds, the target-specificity distinction between the 2,6-difluorobenzyl-pyrrole amide series (HDAC inhibition) and the thiazolyl-pyrrole amide series (AChE inhibition) [1] makes this compound a preferred choice for epigenetic studies where cholinergic off-target effects must be minimized.

Liver Cancer Cell Panel Screening and Anticancer Probe Development

The patent-disclosed activity of the pyrrole amide class against multiple liver cancer cell lines [1] positions this compound as a tractable starting point for developing phenotypic screening cascades in hepatocellular carcinoma models. Researchers can use the compound to establish baseline cytotoxicity profiles and then evaluate structure-driven improvements in potency and therapeutic window.

Quote Request

Request a Quote for N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.